molecular formula C19H16FN5O3 B2592033 N-(4-ethoxyphenyl)-2-{9-fluoro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide CAS No. 1286705-69-8

N-(4-ethoxyphenyl)-2-{9-fluoro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide

Cat. No.: B2592033
CAS No.: 1286705-69-8
M. Wt: 381.367
InChI Key: AZCMWDUWFSLLFO-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-{9-fluoro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide is a complex organic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazoloquinazoline core, which is a fused heterocyclic system, and an ethoxyphenyl group, contributing to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

N-(4-ethoxyphenyl)-2-{9-fluoro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide plays a significant role in biochemical reactions, particularly as a potential DNA intercalator and topoisomerase II inhibitor . The compound interacts with DNA by inserting itself between the base pairs, thereby disrupting the DNA structure and function. This interaction can inhibit the activity of topoisomerase II, an enzyme crucial for DNA replication and cell division. By inhibiting topoisomerase II, this compound can prevent the proliferation of cancer cells .

Cellular Effects

This compound has been shown to exert significant effects on various types of cells, particularly cancer cells. The compound induces apoptosis (programmed cell death) and causes cell cycle arrest at the G2-M phase . This effect is mediated through its interaction with DNA and inhibition of topoisomerase II, leading to the accumulation of DNA damage and activation of cell death pathways. Additionally, this compound can influence cell signaling pathways, gene expression, and cellular metabolism, further contributing to its anticancer effects .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with DNA and topoisomerase II. The compound intercalates into the DNA helix, causing structural distortions that inhibit the activity of topoisomerase II . This inhibition prevents the relaxation of supercoiled DNA, leading to the accumulation of DNA breaks and subsequent cell death. Additionally, this compound may also modulate gene expression by affecting transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, the compound exhibits significant anticancer activity with minimal toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of active and inactive metabolites . These metabolites can further interact with other biomolecules, affecting metabolic flux and metabolite levels within the cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes and accumulate in specific tissues, such as the liver and kidneys . This distribution pattern is crucial for its therapeutic efficacy and potential toxicity.

Subcellular Localization

This compound exhibits specific subcellular localization, primarily targeting the nucleus where it interacts with DNA . The compound’s activity and function are influenced by its localization, as it can directly affect DNA replication and transcription processes. Additionally, post-translational modifications and targeting signals may direct the compound to specific subcellular compartments, enhancing its therapeutic effects .

Preparation Methods

The synthesis of N-(4-ethoxyphenyl)-2-{9-fluoro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of microwave-assisted reactions, metal-mediated reactions, and phase-transfer catalysis .

Comparison with Similar Compounds

N-(4-ethoxyphenyl)-2-{9-fluoro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the combination of biological activities it exhibits, making it a promising candidate for further research and development in various scientific fields.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-(9-fluoro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN5O3/c1-2-28-14-6-4-13(5-7-14)22-17(26)10-25-19(27)24-11-21-16-8-3-12(20)9-15(16)18(24)23-25/h3-9,11H,2,10H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZCMWDUWFSLLFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=NC4=C(C3=N2)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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